molecular formula C12H7Cl2N5O4S B14605011 N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide CAS No. 61073-00-5

N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide

Cat. No.: B14605011
CAS No.: 61073-00-5
M. Wt: 388.2 g/mol
InChI Key: UWKJBTNPKPFFQU-UHFFFAOYSA-N
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Description

N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features an azido group, a nitro group, and a sulfonamide group, making it highly reactive and versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,5-dichlorobenzenesulfonamide to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and azidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for crosslinking and labeling studies due to its reactive azido group.

    Biology: Employed in photoaffinity labeling to study protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide involves the formation of highly reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can insert into various chemical bonds, leading to covalent modifications of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Another azido-containing compound used for similar applications in crosslinking and labeling.

    Sulfo-SANPAH: A sulfonamide-based crosslinker with a similar reactive azido group.

Uniqueness

N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide is unique due to its combination of azido, nitro, and sulfonamide groups, which provide a versatile platform for various chemical modifications and applications. Its specific reactivity and stability make it suitable for a wide range of scientific and industrial uses.

Properties

CAS No.

61073-00-5

Molecular Formula

C12H7Cl2N5O4S

Molecular Weight

388.2 g/mol

IUPAC Name

N-(4-azido-2-nitrophenyl)-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C12H7Cl2N5O4S/c13-7-1-3-9(14)12(5-7)24(22,23)17-10-4-2-8(16-18-15)6-11(10)19(20)21/h1-6,17H

InChI Key

UWKJBTNPKPFFQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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